3-methoxy-1-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide
描述
The compound 3-methoxy-1-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide is a heterocyclic molecule featuring a pyrazole core substituted with methoxy and methyl groups at positions 3 and 1, respectively. The carboxamide group at position 4 links the pyrazole moiety to a [1,2,4]triazolo[4,3-b]pyridazine scaffold, which is further substituted with a thiophen-2-yl group at position 4.
属性
IUPAC Name |
3-methoxy-1-methyl-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N7O2S/c1-22-9-10(16(21-22)25-2)15(24)17-8-14-19-18-13-6-5-11(20-23(13)14)12-4-3-7-26-12/h3-7,9H,8H2,1-2H3,(H,17,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHEUBPMQKMVVPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, such as triazolopyridazine cores, carboxamide linkages, or aromatic heterocycles.
1-Methyl-N-((6-(Thiophen-2-yl)-[1,2,4]Triazolo[4,3-b]Pyridazin-3-yl)Methyl)-1H-Indazole-3-Carboxamide (CAS 2034527-06-3)
- Structure : Replaces the pyrazole ring with an indazole system.
- Molecular Formula : C₁₉H₁₅N₇OS (MW: 389.4 g/mol).
- Key Features: The indazole moiety may enhance π-π stacking interactions in protein binding compared to pyrazole. No experimental data on solubility or melting point are available .
3-Methoxy-1-Methyl-N-(5-((2-Oxo-2-((4-(Trifluoromethyl)Phenyl)Amino)Ethyl)Thio)-1,3,4-Thiadiazol-2-yl)-1H-Pyrazole-4-Carboxamide
- Structure : Substitutes the triazolopyridazine with a thiadiazole ring and introduces a trifluoromethylphenyl group.
- Key Features: The trifluoromethyl group enhances metabolic stability and lipophilicity, while the thiadiazole-thioether linkage may alter binding kinetics. No density or melting point data are reported .
N-(2-(6-Oxo-3-(Thiophen-2-yl)Pyridazin-1(6H)-yl)Ethyl)-2-Phenyl-2H-1,2,3-Triazole-4-Carboxamide (CAS 1219913-66-2)
- Structure: Features a pyridazinone ring instead of triazolopyridazine and a phenyl-substituted triazole.
- Molecular Formula : C₁₉H₁₆N₆O₂S (MW: 392.4 g/mol).
- Physical properties like solubility remain uncharacterized .
Triazolopyridazine-Benzimidazole Hybrids ()
- Examples : Compounds 9a–9e incorporate benzimidazole and triazole-thiazole motifs.
- Key Features : These hybrids exhibit diverse substituents (e.g., fluorine, bromine, methoxy) on the thiazole ring, which modulate electronic properties and steric effects. Docking studies suggest binding interactions with enzymatic active sites, though specific targets are unspecified .
Structural and Functional Analysis
Heterocyclic Core Modifications
- Triazolopyridazine vs.
- Indazole vs. Pyrazole () : Indazole’s fused aromatic system could improve binding affinity in hydrophobic pockets but may reduce solubility due to increased planarity.
Substituent Effects
- Thiophen-2-yl Group : Common in the target compound and CAS 2034527-06-3, this group contributes to electron-rich aromatic interactions.
常见问题
Q. What synthetic strategies are effective for constructing the triazolo[4,3-b]pyridazine core in this compound?
The triazolo[4,3-b]pyridazine moiety can be synthesized via cyclocondensation reactions using heterocyclic precursors. For example, evidence from triazole-pyrazole hybrid syntheses suggests that copper-catalyzed azide-alkyne cycloaddition (CuAAC) under optimized conditions (e.g., THF/H2O, 50°C, CuSO4/sodium ascorbate) achieves regioselective triazole formation . Alternatively, phosphorus oxychloride-mediated cyclization of thiols with aromatic carboxylic acids (as in ) may adapt to pyridazine systems. Key parameters include solvent choice (e.g., DMF for polar intermediates) and catalyst loading (e.g., 10 mol% Cu for CuAAC).
Q. How can spectroscopic methods confirm the regiochemistry of the thiophene and triazolo-pyridazine substituents?
<sup>1</sup>H and <sup>13</sup>C NMR are critical for assigning substituent positions. For instance:
- Thiophene attachment : Aromatic protons adjacent to sulfur (δ ~7.2–7.5 ppm) show distinct coupling patterns (J = 3–5 Hz for α-thiophene protons) .
- Triazole-pyridazine linkage : Deshielded pyridazine protons (δ >8.5 ppm) and triazole C–H signals (δ ~7.8–8.2 ppm) indicate fusion patterns. IR analysis of carbonyl stretches (e.g., 1670–1700 cm<sup>−1</sup> for carboxamide) further validates connectivity .
Q. What purification techniques are recommended for isolating this compound?
- Chromatography : Flash chromatography using gradients (e.g., cyclohexane/ethyl acetate 0–25%) achieves >85% purity for triazole-containing analogs .
- Crystallization : Slow evaporation from dichloromethane/hexane mixtures yields single crystals for X-ray diffraction, resolving ambiguities in stereochemistry .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
SAR requires systematic substitution of the pyrazole, thiophene, and triazolo-pyridazine moieties. For example:
- Pyrazole modifications : Introducing electron-withdrawing groups (e.g., –CF3) at the 4-position enhances metabolic stability, as seen in related pyrazole carboxamides .
- Thiophene replacement : Swapping thiophene with furan or phenyl groups (via Suzuki coupling) alters π-π stacking interactions with target proteins .
- Data-driven optimization : Use docking simulations (e.g., AutoDock Vina) to prioritize substituents that improve binding to kinases or GPCRs, guided by evidence from triazole-thiazole analogs .
Q. How should researchers resolve contradictions in reported synthetic yields for similar triazolo-pyridazine derivatives?
Discrepancies in yields (e.g., 61% in CuAAC vs. 70–88% in azide-TMS reactions ) arise from:
- Catalyst efficiency : Copper(I) iodide may outperform CuSO4/ascorbate in moisture-sensitive reactions.
- Workup protocols : Dry-loading purification (using Celite) minimizes product loss during chromatography .
- Reaction monitoring : TLC vs. HPLC tracking affects endpoint determination. A Design of Experiments (DoE) approach, as in , can identify critical factors (e.g., temperature, stoichiometry) for reproducibility.
Q. What in vitro assays are suitable for evaluating this compound’s pharmacokinetic (PK) properties?
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Carboxamide derivatives often show improved half-lives over esters .
- Permeability : Caco-2 cell monolayers assess intestinal absorption (Papp >1 × 10<sup>−6</sup> cm/s indicates high bioavailability) .
- Plasma protein binding : Equilibrium dialysis (≥90% binding suggests limited free fraction) .
Methodological Tables
Q. Table 1. Comparative Synthetic Routes for Triazolo-Pyridazine Derivatives
| Method | Conditions | Yield (%) | Purity (%) | Key Reference |
|---|---|---|---|---|
| CuAAC | THF/H2O, 50°C, CuSO4 | 61 | >95 | |
| Azide-TMS cyclization | CH2Cl2, 50°C, TFA | 88 | 99 | |
| POCl3-mediated | Toluene, reflux, 12 h | 72 | 90 |
Q. Table 2. NMR Assignments for Key Functional Groups
| Group | <sup>1</sup>H NMR (δ, ppm) | <sup>13</sup>C NMR (δ, ppm) | IR (cm<sup>−1</sup>) |
|---|---|---|---|
| Pyrazole C–H | 7.54 (s) | 150.4 | 1545 (C=N) |
| Thiophene C–H | 7.20 (dd, J=8.1/18.1) | 130.6 | 690 (C–S) |
| Carboxamide C=O | – | 167.8 | 1670–1700 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
